Ethyl 2-methyl-2-(piperazin-1-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(piperazin-1-yl)propanoate is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperazine and is characterized by the presence of an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(piperazin-1-yl)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-methyl-2-(piperazin-1-yl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(piperazin-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-2-(piperazin-1-yl)propanoic acid.
Reduction: Formation of 2-methyl-2-(piperazin-1-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(piperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(pyridin-2-yl)propanoate
- Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
Ethyl 2-methyl-2-(piperazin-1-yl)propanoate is unique due to its specific ester and piperazine moieties, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-9(13)10(2,3)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3 |
InChI Key |
CNWIQDKSJFCEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1CCNCC1 |
Origin of Product |
United States |
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